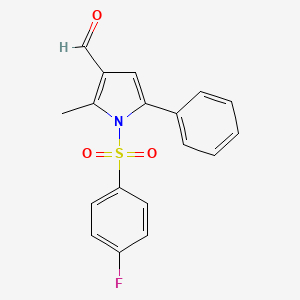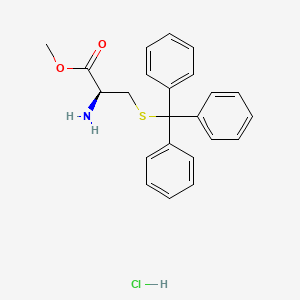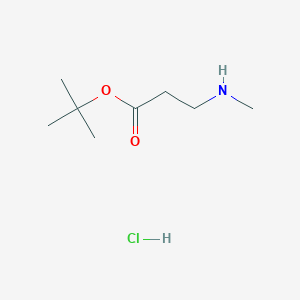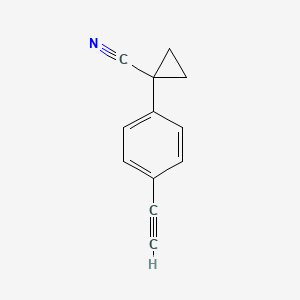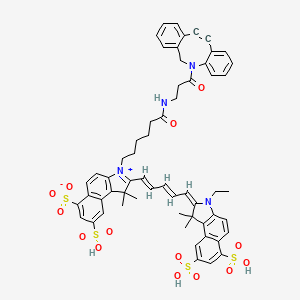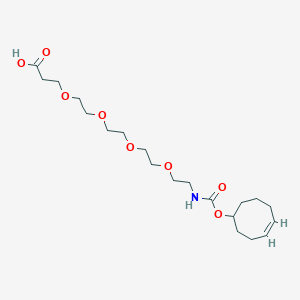
Tco-peg(4)-cooh
Vue d'ensemble
Description
Tco-peg(4)-cooh, also known as trans-cyclooctene-polyethylene glycol(4)-carboxylic acid, is a compound that features a trans-cyclooctene (TCO) moiety linked to a polyethylene glycol (PEG) chain terminated with a carboxylic acid group. This compound is widely used in bioorthogonal chemistry, particularly in click chemistry applications due to its high reactivity and specificity.
Mécanisme D'action
Target of Action
TCO-PEG4-Acid is a PEG-based linker used in the synthesis of PROTACs . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to degrade a specific target protein . The primary targets of TCO-PEG4-Acid are therefore the E3 ubiquitin ligase and the target protein identified for degradation .
Mode of Action
TCO-PEG4-Acid contains a TCO (trans-cycloctene) and a terminal carboxylic acid . The terminal carboxylic acid can react with primary amine groups in the presence of activators such as EDC . The TCO moiety is highly reactive with tetrazine in an inverse electron demand Diels Alder (IEDDA) reaction followed by a retro-DA reaction . This reaction forms a stable dihydropyridazine linkage .
Biochemical Pathways
The key biochemical pathway involved in the action of TCO-PEG4-Acid is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By linking an E3 ubiquitin ligase to a target protein, PROTACs like TCO-PEG4-Acid can selectively degrade target proteins .
Pharmacokinetics
The hydrophilic peg spacer in tco-peg4-acid increases its solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The primary result of TCO-PEG4-Acid’s action is the selective degradation of target proteins . By exploiting the ubiquitin-proteasome system, TCO-PEG4-Acid can lead to the degradation of specific proteins within cells .
Action Environment
The action of TCO-PEG4-Acid is influenced by the chemical environment within cells. The IEDDA reaction between TCO and tetrazine is highly selective and has extremely fast kinetics , enabling the conjugation of two low abundance biopolymers in an aqueous and otherwise complex chemical environment . The hydrophilic PEG spacer in TCO-PEG4-Acid also enhances its solubility in aqueous media , which could influence its action, efficacy, and stability.
Analyse Biochimique
Biochemical Properties
TCO-PEG4-Acid is highly reactive and is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . TCO-PEG4-Acid, therefore, plays a crucial role in the formation of these PROTACs .
Cellular Effects
The effects of TCO-PEG4-Acid on cells are primarily observed through its role in the formation of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . Therefore, TCO-PEG4-Acid indirectly influences cell function by contributing to the degradation of specific proteins .
Molecular Mechanism
The molecular mechanism of TCO-PEG4-Acid is based on its ability to react with amine-containing molecules . This reaction is used to create PROTACs, which bind to target proteins and E3 ubiquitin ligases . The formation of this ternary complex leads to the ubiquitination and subsequent degradation of the target protein .
Temporal Effects in Laboratory Settings
Its stability and reactivity make it a valuable tool in biochemical research .
Metabolic Pathways
TCO-PEG4-Acid is involved in the synthesis of PROTACs
Transport and Distribution
Its role in the formation of PROTACs suggests that it may be distributed wherever these compounds are synthesized and utilized .
Subcellular Localization
Given its role in the formation of PROTACs, it is likely to be found wherever these compounds are synthesized and utilized .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tco-peg(4)-cooh typically involves the conjugation of trans-cyclooctene to a polyethylene glycol chain. One common method is the reaction of trans-cyclooctene with a PEG chain that has been functionalized with a carboxylic acid group. This reaction can be facilitated using N-hydroxysuccinimide (NHS) ester chemistry, where the NHS ester of the carboxylic acid reacts with the amine group of trans-cyclooctene .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, often involving purification steps such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
Tco-peg(4)-cooh primarily undergoes bioorthogonal reactions, specifically the inverse electron demand Diels–Alder (IEDDA) reaction with tetrazines. This reaction is highly selective and occurs rapidly under physiological conditions .
Common Reagents and Conditions
The IEDDA reaction between this compound and tetrazines is typically carried out in aqueous buffers at room temperature. The reaction does not require a catalyst and proceeds with high efficiency, making it ideal for in vivo applications .
Major Products Formed
The major product formed from the reaction of this compound with tetrazines is a stable covalent adduct, which is often used for labeling biomolecules or for drug delivery applications .
Applications De Recherche Scientifique
Tco-peg(4)-cooh has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
Similar Compounds
Tco-peg4-nhs ester: Similar to Tco-peg(4)-cooh but with an NHS ester group instead of a carboxylic acid, used for amine-reactive labeling.
Tco-peg4-tfp ester: Contains a tetrafluorophenol (TFP) ester group, offering better stability in aqueous media compared to NHS esters.
Uniqueness
This compound is unique due to its carboxylic acid group, which allows for conjugation to a wide range of molecules through amide bond formation. This versatility, combined with the high reactivity of the trans-cyclooctene moiety, makes it a valuable tool in bioorthogonal chemistry and various scientific applications .
Propriétés
IUPAC Name |
3-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO8/c22-19(23)8-10-25-12-14-27-16-17-28-15-13-26-11-9-21-20(24)29-18-6-4-2-1-3-5-7-18/h1-2,18H,3-17H2,(H,21,24)(H,22,23)/b2-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNKSDUNMXNXDE-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Fluoro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B6361084.png)


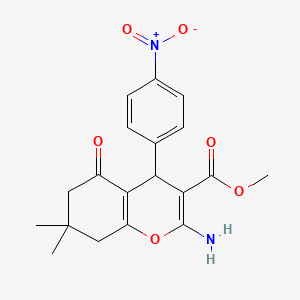
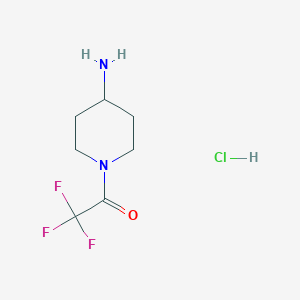

![2,4-Dichloro-7-iodothieno[3,2-d]pyrimidine](/img/structure/B6361122.png)
